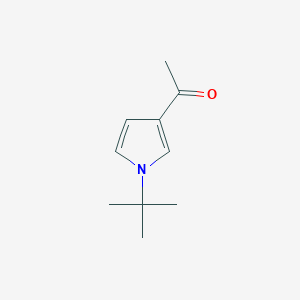

1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone

Description

Pyrrole (B145914) as a Fundamental Heterocyclic Scaffold in Organic Synthesis and Chemistry

Pyrrole, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a cornerstone of organic and medicinal chemistry. bldpharm.com Its unique electronic structure and reactivity make it a valuable building block for the synthesis of a vast array of more complex molecules. The pyrrole ring is a key component in numerous natural products essential to life, including heme (in hemoglobin), chlorophyll, and vitamin B12. sigmaaldrich.com

The aromaticity of the pyrrole ring, combined with the presence of the nitrogen heteroatom, imparts distinct reactivity compared to its carbocyclic analogue, benzene (B151609). It is highly susceptible to electrophilic substitution, primarily at the C2 position. bldpharm.com The synthetic versatility of pyrrole is demonstrated by a variety of named reactions developed to construct the pyrrole ring, such as the Paal-Knorr synthesis, Knorr pyrrole synthesis, and Hantzsch pyrrole synthesis, which allow for the preparation of a wide range of substituted pyrroles from simple acyclic precursors. bldpharm.comnih.gov

Significance of N-Substituted Pyrroles in Contemporary Chemical Research

The substitution on the nitrogen atom of the pyrrole ring, creating N-substituted pyrroles, is a critical strategy in modern chemical research to modulate the molecule's physical, chemical, and biological properties. Introducing a substituent at the nitrogen position can influence the regioselectivity of further reactions on the pyrrole ring, often directing electrophilic attack to the C3 position. nih.gov This is a crucial control element in multi-step organic synthesis.

N-substituted pyrroles are prevalent in pharmaceuticals and materials science. For instance, atorvastatin, a blockbuster drug for lowering cholesterol, features a complex N-substituted pyrrole core. Furthermore, research has identified certain N-substituted pyrrole derivatives as potential HIV-1 fusion inhibitors, highlighting their therapeutic potential. mdpi.com The ability to tune the electronic and steric properties by varying the N-substituent makes this class of compounds a fertile ground for the development of new drugs and functional materials. The synthesis of these compounds is an active area of research, with methods like the Paal-Knorr condensation of a 1,4-dicarbonyl compound with a primary amine being a common and efficient route. nih.gov

Nomenclature and Structural Elucidation of 1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone

Nomenclature and Basic Properties

The compound of focus, this compound, is systematically named according to IUPAC rules. The name indicates an ethanone (B97240) (acetyl) group attached to the 3-position of a pyrrole ring. The pyrrole nitrogen (position 1) is substituted with a tert-butyl group. Its identity is confirmed by its CAS number, 51125-25-8. bldpharm.com

| Property | Value |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| CAS Number | 51125-25-8 |

Structural Features

The structure consists of a central pyrrole ring, which is an aromatic heterocycle. A bulky tert-butyl group is attached to the nitrogen atom, and an acetyl group (C(O)CH₃) is attached to the C3 position of the pyrrole ring. The presence of the large tert-butyl group on the nitrogen sterically hinders the adjacent C2 and C5 positions, which is a key factor in directing the acylation to the C3 position during its synthesis.

Synthesis and Spectroscopic Data

While specific, detailed experimental preparations and spectroscopic characterizations for this compound are not widely available in peer-reviewed literature, its synthesis can be logically inferred from established reactions for similar compounds.

A plausible synthetic route is the Friedel-Crafts acylation of N-tert-butylpyrrole. In this reaction, N-tert-butylpyrrole would be treated with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). nih.gov The bulky N-tert-butyl group would sterically direct the incoming acetyl group to the C3 position, yielding the desired product. nih.govuni.lu

Another potential method is based on the Paal-Knorr synthesis , which involves the condensation of a suitable 1,4-dicarbonyl precursor with tert-butylamine (B42293). bldpharm.com

Detailed, experimentally verified spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this specific compound are not readily found in public databases. However, based on the structure and data from analogous compounds like 3-acetylpyrrole (B85711) (the parent compound without the N-tert-butyl group) and other substituted pyrroles, the following spectral characteristics would be anticipated: sigmaaldrich.com

¹H NMR: Signals corresponding to the pyrrole ring protons would be observed, along with a singlet for the methyl protons of the acetyl group and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR: Resonances for the carbonyl carbon of the acetyl group would appear downfield (around 195-197 ppm), in addition to peaks for the pyrrole ring carbons, the acetyl methyl carbon, and the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone would be a prominent feature, typically in the region of 1650-1670 cm⁻¹.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (165.23 g/mol ) and fragmentation patterns characteristic of the loss of methyl or acetyl groups.

Further research and publication of experimental data are needed for a complete structural elucidation of this compound in the scientific literature.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51125-25-8 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-(1-tert-butylpyrrol-3-yl)ethanone |

InChI |

InChI=1S/C10H15NO/c1-8(12)9-5-6-11(7-9)10(2,3)4/h5-7H,1-4H3 |

InChI Key |

HXSNUBYUKDVPPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN(C=C1)C(C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 1 1 Tert Butyl 1h Pyrrol 3 Yl Ethanone

Reactions of the Pyrrole (B145914) Ring System

Electrophilic Aromatic Substitution: Regioselectivity and Scope

Pyrrole and its derivatives are characterized by their high electron density, which makes them significantly more reactive towards electrophiles than benzene (B151609). pearson.com The delocalization of the nitrogen's lone pair of electrons into the five-membered ring increases its nucleophilicity. pearson.com Electrophilic aromatic substitution (EAS) on unsubstituted pyrrole typically occurs at the C2 position, as the carbocation intermediate formed by attack at this position is more stabilized by resonance. pearson.com

In the case of 1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone, the regioselectivity of EAS is influenced by both the N-tert-butyl group and the C3-acetyl group. The acetyl group is an electron-withdrawing group and a deactivator, which generally directs incoming electrophiles to the meta position in benzene systems. In the context of the pyrrole ring, it deactivates the ring towards electrophilic attack. The N-tert-butyl group is an activating group due to its electron-donating inductive effect, though its steric bulk is a major consideration. Considering the combined electronic effects, the C5 position is the most likely site for electrophilic attack, being ortho to the activating N-tert-butyl group and meta to the deactivating acetyl group.

A notable example of electrophilic aromatic substitution on electron-rich aromatic and heterocyclic compounds is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.comchemistrysteps.comwikipedia.orgcambridge.org This reaction utilizes a substituted formamide (B127407) and phosphorus oxychloride to generate a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. chemistrysteps.comwikipedia.org For pyrroles, this reaction typically leads to formylation at the electron-rich 2-position. chemistrysteps.com Given the substitution pattern of this compound, a Vilsmeier-Haack reaction would be expected to introduce a formyl group at the C5 position.

| Reaction | Reagents | Expected Major Product | Rationale |

| Vilsmeier-Haack Formylation | DMF, POCl₃, then H₂O | 1-(1-(tert-butyl)-5-formyl-1H-pyrrol-3-yl)ethanone | The Vilsmeier reagent is a weak electrophile that reacts with activated aromatic rings. chemistrysteps.com Substitution is directed to the most electron-rich position, C5. |

| Nitration | HNO₃, H₂SO₄ | 1-(1-(tert-butyl)-3-acetyl-1H-pyrrol-5-yl)ethan-1-one and other isomers | Strong nitrating conditions may lead to a mixture of products or degradation of the sensitive pyrrole ring. |

| Halogenation | Br₂, FeBr₃ | 1-(5-bromo-1-(tert-butyl)-1H-pyrrol-3-yl)ethanone | Halogenation is a common EAS reaction, and the regioselectivity would be governed by the existing substituents. |

Nucleophilic Addition Reactions to Pyrrole Derivatives

Due to their electron-rich nature, pyrrole and its simple derivatives are generally resistant to nucleophilic addition reactions. quimicaorganica.org The high electron density of the aromatic ring repels nucleophiles. However, nucleophilic attack on the pyrrole ring can occur under specific circumstances, particularly in reactions that lead to a dearomatization of the ring system.

Research has shown that intramolecular nucleophilic attack on a pyrrole ring by an organolithium species is possible, leading to a dearomatizing anionic cyclization. nih.govacs.org These reactions result in the formation of new 5- or 7-membered heterocyclic rings fused to the original pyrrole structure. nih.govacs.org For instance, the cyclization of an N-benzylpyrrolecarboxamide can lead to the formation of a new five-membered ring, accompanied by the opening of the initial pyrrole ring to form 3-aminovinylpyrrolinones. nih.govacs.org While these are specialized examples and not direct intermolecular additions, they demonstrate that the pyrrole ring's aromaticity can be overcome under forcing intramolecular conditions. Direct intermolecular nucleophilic addition to this compound's pyrrole ring is not a typically observed reaction pathway.

Oxidation Processes of the Pyrrole Moiety

Pyrrole rings are susceptible to oxidation, which can lead to a variety of products, including polymeric materials or ring-opened compounds, depending on the oxidant and reaction conditions. The controlled oxidation of pyrrole derivatives to afford stable, well-defined products can be challenging.

One potential oxidative transformation for N-alkylated heterocycles involves the aerobic oxidation of the corresponding N-alkyl iminium salts. This process has been reported for isoquinolines and related heterocycles, yielding unsaturated lactams. rsc.org A similar strategy could potentially be applied to this compound. The formation of an iminium ion intermediate, followed by oxidation, could lead to a pyrrolinone derivative.

Reduction Transformations of the Pyrrole Ring

The aromaticity of the pyrrole ring makes its reduction more challenging than that of simple alkenes. Catalytic hydrogenation is a common method for the reduction of aromatic rings, but it often requires high pressures and temperatures. acs.orglibretexts.orglibretexts.orgyoutube.com The catalytic hydrogenation of pyrroles can lead to the corresponding pyrrolidines. acs.org For this compound, complete hydrogenation would saturate the pyrrole ring and also reduce the ketone functionality.

Selective reduction of just the pyrrole ring in the presence of a ketone is difficult to achieve. However, certain reducing agents are known for their specific applications. Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent often used for reductive aminations because it readily reduces iminium ions but is slow to react with ketones and aldehydes. organic-chemistry.orgreddit.com It is conceivable that under acidic conditions, protonation of the pyrrole ring could facilitate its reduction by a mild hydride reagent, though this is not a standard transformation.

| Reaction | Reagents and Conditions | Expected Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, high pressure/temp | 1-(1-(tert-butyl)pyrrolidin-3-yl)ethanol | Both the pyrrole ring and the ketone are expected to be reduced under these conditions. acs.orglibretexts.org |

Transformations Involving the Acetyl Carbonyl Group

Selective Reduction of the Ketone Functionality

The selective reduction of the ketone in this compound to the corresponding secondary alcohol, 1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanol, without affecting the pyrrole ring is a synthetically useful transformation. Several methods are available for the chemoselective reduction of ketones. mdpi.comrsc.org

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic method for the reduction of aldehydes and ketones that is known for its high chemoselectivity. acs.orgnih.govnih.govacsgcipr.orgminia.edu.eg This reaction employs an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. minia.edu.eg The reaction is generally mild and tolerates a wide range of functional groups, including heterocycles. acs.orgnih.govnih.gov A base-mediated variant of the MPV reduction has also been developed, which can be effective for aromatic and heterocyclic ketones. acs.orgnih.govnih.gov

Another approach for the selective reduction of ketones is the use of ammonia (B1221849) borane (B79455) (H₃NBH₃) in water. rsc.org This reagent has been shown to chemoselectively reduce various carbonyl compounds to their corresponding alcohols in high yields, while being compatible with other functional groups such as esters, nitro groups, and unsaturated double bonds. rsc.org

| Reducing Agent | Solvent/Conditions | Product | Key Features |

| Aluminum isopropoxide | Isopropanol, heat | 1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanol | High chemoselectivity for the carbonyl group (Meerwein-Ponndorf-Verley reduction). acs.orgnih.govacsgcipr.org |

| Ammonia borane | Water | 1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanol | Environmentally benign and highly chemoselective. rsc.org |

| Sodium borohydride | Methanol (B129727) or Ethanol | 1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanol | A common and mild reducing agent for ketones, unlikely to reduce the pyrrole ring under standard conditions. |

Condensation Reactions and Derivatives Formation

The acetyl group of this compound readily participates in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, with various aromatic and heteroaromatic aldehydes. nih.govnih.gov This reaction pathway is a cornerstone for the synthesis of pyrrole-based chalcones, which are α,β-unsaturated ketones. These reactions are typically carried out in the presence of an alcoholic alkali medium, such as sodium hydroxide (B78521) in methanol or ethanol. nih.govresearchgate.net

The general mechanism involves the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the stable chalcone (B49325) derivative. biointerfaceresearch.com The synthesis of pyrrole-based chalcones has been successfully achieved using similar starting materials like 2-acetylpyrrole (B92022) and 2-acetyl-1-methylpyrrole, which undergo condensation with substituted benzaldehydes to produce a variety of chalcone derivatives in good yields. nih.govresearchgate.net These reactions highlight the utility of acetylpyrroles as building blocks for creating compounds with potential biological activities. nih.govresearchgate.net

The table below illustrates the expected products from the condensation of this compound with a selection of substituted benzaldehydes, based on established methodologies. nih.govresearchgate.net

Table 1: Expected Chalcone Derivatives from Condensation Reactions

| Reactant (Aldehyde) | Expected Product Name | Chemical Structure of Product |

|---|---|---|

| Benzaldehyde | (E)-1-(1-(tert-butyl)-1H-pyrrol-3-yl)-3-phenylprop-2-en-1-one | |

| 4-Chlorobenzaldehyde | (E)-1-(1-(tert-butyl)-1H-pyrrol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | |

| 4-Methoxybenzaldehyde | (E)-1-(1-(tert-butyl)-1H-pyrrol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

| 4-Nitrobenzaldehyde | (E)-1-(1-(tert-butyl)-1H-pyrrol-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one | |

| Pyridine-3-carbaldehyde | (E)-1-(1-(tert-butyl)-1H-pyrrol-3-yl)-3-(pyridin-3-yl)prop-2-en-1-one |

Additions to the Carbonyl Group (e.g., Grignard Reagents)

The carbonyl carbon of the acetyl group in this compound is electrophilic and susceptible to nucleophilic attack. chemistrysteps.commasterorganicchemistry.com A prominent example of this reactivity is the Grignard reaction, where organomagnesium halides (Grignard reagents) add to the ketone to form tertiary alcohols. colby.eduacademie-sciences.fryoutube.com The reaction proceeds via the nucleophilic addition of the carbanion-like alkyl or aryl group from the Grignard reagent to the carbonyl carbon. youtube.com This addition breaks the C=O pi bond, resulting in a tetrahedral magnesium alkoxide intermediate. libretexts.orgyoutube.com Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. youtube.com

This transformation is a powerful tool for carbon-carbon bond formation and allows for the introduction of a wide variety of substituents. academie-sciences.fr For instance, reacting this compound with methylmagnesium bromide would yield 2-(1-(tert-butyl)-1H-pyrrol-3-yl)propan-2-ol. The steric hindrance from the two alkyl groups on the ketone makes it less reactive than an aldehyde, but the reaction proceeds effectively with strong nucleophiles like Grignard reagents. chemistrysteps.com

The table below details the expected tertiary alcohol products from the reaction of this compound with various Grignard reagents.

Table 2: Expected Tertiary Alcohols from Grignard Reactions

| Grignard Reagent | Expected Product Name | Chemical Structure of Product |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 2-(1-(tert-butyl)-1H-pyrrol-3-yl)propan-2-ol | |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | 3-(1-(tert-butyl)-1H-pyrrol-3-yl)pentan-3-ol | |

| Phenylmagnesium Bromide (C₆H₅MgBr) | 1-(1-(tert-butyl)-1H-pyrrol-3-yl)-1-phenylethan-1-ol | |

| Vinylmagnesium Bromide (CH₂=CHMgBr) | 3-(1-(tert-butyl)-1H-pyrrol-3-yl)pent-1-en-3-ol |

Reactivity of the N-tert-butyl Substituent

The N-tert-butyl group on the pyrrole ring primarily serves as a protecting group. Its bulky nature can influence the steric environment of the molecule, but its most significant chemical characteristic is its susceptibility to cleavage under certain conditions. N-tert-butyl groups, similar to tert-butyl esters and ethers, can be removed under acidic conditions. organic-chemistry.orgorganic-chemistry.org For example, reagents like aqueous phosphoric acid have been shown to be effective for the deprotection of tert-butyl carbamates and ethers, and similar principles apply here. organic-chemistry.org

The cleavage typically occurs via a mechanism where the pyrrole nitrogen is protonated, followed by the departure of the stable tert-butyl cation. This lability makes the N-tert-butyl group a useful strategic element in multi-step synthesis, allowing for the protection of the pyrrole nitrogen and its subsequent deprotection to reveal an N-H bond for further functionalization. nih.gov In some specialized cases, reductive cleavage of N-tert-butyl groups has also been observed, for instance, in the presence of highly reducing metal complexes, which can lead to N-C bond scission. nih.gov The selective cleavage of a C-N bond adjacent to a primary carbon has also been reported in the synthesis of pyrrole derivatives under oxidative conditions, suggesting that the stability of the N-substituent is highly dependent on the reaction environment. rsc.org

Synthesis of Complex Molecular Architectures Featuring the this compound Substructure

This compound is a valuable building block for the construction of more complex molecular architectures, particularly fused heterocyclic systems. ijpsr.comnih.gov The reactivity of the acetyl group and the pyrrole ring can be harnessed in tandem to create polycyclic compounds with potential biological activity. nih.govbohrium.com

One common strategy involves using the ketone as a handle for annulation reactions, where a new ring is fused to the pyrrole core. For example, the product of a condensation reaction (a chalcone derivative, as described in 3.2.2) can undergo subsequent cyclization reactions with reagents like hydrazine (B178648) or guanidine (B92328) to form fused pyrimidine (B1678525) or pyrazoline rings. biointerfaceresearch.com Another approach is the use of the ketone in multi-component reactions, where three or more reactants combine in a single step to form a complex product. researchgate.netbohrium.com For instance, the ketone could potentially participate in a three-component reaction with an amine and a dicarbonyl compound to generate fused pyrrolo-imidazole or pyrrolo-thiazole frameworks. bohrium.com

Furthermore, the acetyl group can be transformed into other functional groups that can then participate in cyclization. For example, conversion to an α-halo ketone followed by reaction with a dinucleophile can lead to the formation of fused ring systems. The synthesis of fused heteroarylprolines has been achieved from similar keto-proline starting materials through aldol condensation followed by acid-catalyzed cyclization, demonstrating a viable pathway for creating complex, chiral structures. nih.gov These strategies underscore the utility of this compound as a versatile scaffold in synthetic and medicinal chemistry. ijpsr.comresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 1 1 Tert Butyl 1h Pyrrol 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms within the molecule. The ¹H NMR spectrum of 1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone would be expected to show distinct signals corresponding to the different types of protons present.

Expected ¹H NMR Data:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-butyl group (C(CH₃)₃) | ~1.4-1.6 | Singlet | 9H |

| Acetyl group (-COCH₃) | ~2.3-2.5 | Singlet | 3H |

| Pyrrole (B145914) ring protons | ~6.5-7.5 | Multiplets | 3H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific instrumentation used.

The large singlet in the upfield region corresponds to the nine equivalent protons of the sterically bulky tert-butyl group. Another singlet, further downfield, is characteristic of the three protons of the acetyl methyl group. The protons on the pyrrole ring will appear as a more complex set of signals, likely multiplets, in the aromatic region of the spectrum due to spin-spin coupling between them.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR provides a count of the unique carbon atoms in a molecule and information about their electronic environment.

Expected ¹³C NMR Data:

| Carbon Environment | Chemical Shift (δ, ppm) |

| tert-butyl group (-C (CH₃)₃) | ~58-60 |

| tert-butyl group (-C(CH₃ )₃) | ~30-32 |

| Acetyl group (-C OCH₃) | ~195-200 |

| Acetyl group (-COCH₃ ) | ~25-27 |

| Pyrrole ring carbons | ~110-140 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

The carbonyl carbon of the acetyl group is typically observed significantly downfield, in the range of 195-200 ppm. The quaternary carbon of the tert-butyl group appears around 58-60 ppm, while its methyl carbons are found much further upfield. The carbons of the pyrrole ring will have distinct signals in the region of 110-140 ppm, reflecting their different electronic environments within the aromatic ring.

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal couplings between adjacent protons on the pyrrole ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These experiments would definitively link the acetyl group to the C3 position of the pyrrole ring and confirm the attachment of the tert-butyl group to the nitrogen atom. As this molecule does not possess any chiral centers, stereochemical analysis is not applicable.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the chemical bonds.

For this compound, the IR spectrum would be expected to show several key absorption bands:

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1650-1700 cm⁻¹. This is characteristic of the carbonyl group in the acetyl moiety and is often one of the most prominent signals in the spectrum.

C-H Stretching: Absorptions corresponding to the stretching vibrations of the C-H bonds in the tert-butyl group and the pyrrole ring would be observed in the range of 2850-3100 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the pyrrole ring would likely appear in the 1300-1400 cm⁻¹ region.

Aromatic C=C Stretching: The pyrrole ring will exhibit C=C stretching vibrations, which are typically found in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.

The molecular formula for this compound is C₁₀H₁₅NO, which corresponds to a monoisotopic mass of approximately 165.1154 g/mol . In an MS experiment, a molecular ion peak (M⁺) would be expected at this m/z value. The fragmentation of this molecular ion would likely involve the loss of the tert-butyl group (a loss of 57 Da) or the acetyl group (a loss of 43 Da), leading to characteristic fragment ions in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high level of accuracy allows for the unambiguous determination of the elemental composition of the compound. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₅NO by matching the experimentally measured exact mass to the calculated theoretical mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of outer electrons from their ground state to a higher energy excited state. In organic molecules, these transitions primarily involve π, σ, and n (non-bonding) electrons. The energy of these transitions, and consequently the wavelength of maximum absorption (λmax), is influenced by the molecular structure, particularly the presence of chromophores and the extent of conjugation.

For this compound, the key structural features influencing its UV-Vis spectrum are the pyrrole ring and the acetyl group. The pyrrole ring is an aromatic heterocycle with a π-electron system. The acetyl group introduces a carbonyl (C=O) group, which has both π electrons and non-bonding (n) electrons on the oxygen atom. The conjugation between the pyrrole ring and the acetyl group plays a significant role in determining the electronic transition energies.

The electronic spectrum of a molecule like this compound is expected to show absorption bands arising from π → π* and n → π* transitions.

π → π transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically characterized by high molar absorptivity (ε) values, generally in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. Increased conjugation in a molecule leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the λmax to longer wavelengths (a bathochromic or red shift).

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (in this case, on the carbonyl oxygen) to an antibonding π* orbital. These transitions are generally of lower energy than π → π* transitions and appear at longer wavelengths. They are characterized by much lower molar absorptivity values, typically ranging from 10 to 100 L mol⁻¹ cm⁻¹.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range | Expected Molar Absorptivity (ε) |

| π → π | Bonding π to Antibonding π | Near-UV (200-400 nm) | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Non-bonding (n) to Antibonding π | Near-UV to Visible | Low (10 - 100 L mol⁻¹ cm⁻¹) |

X-ray Crystallography for Solid-State Structural Determination of Related Analogs

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive picture of the molecule's solid-state conformation. While a specific crystal structure for this compound was not found in the searched results, the study of related analogs provides valuable insights into the expected structural features.

The synthesis of related pyrrole derivatives has been reported, and in some cases, their structures have been confirmed by X-ray crystallography. For example, the synthesis of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone has been described, which is a close analog of the title compound. Additionally, the crystal structures of various substituted pyrrole derivatives have been determined in other studies, providing a basis for understanding the geometry of the pyrrole ring and the influence of its substituents.

Based on the analysis of related structures, the following features would be anticipated in the solid-state structure of this compound:

Planarity of the Pyrrole Ring: The pyrrole ring is expected to be largely planar, consistent with its aromatic character.

Conformation of the Acetyl Group: The acetyl group's orientation relative to the pyrrole ring will be a key feature. There may be a degree of twisting between the plane of the pyrrole ring and the plane of the acetyl group to minimize steric hindrance.

tert-Butyl Group Orientation: The bulky tert-butyl group attached to the pyrrole nitrogen will adopt a conformation that minimizes steric interactions with the rest of the molecule.

Intermolecular Interactions: In the crystal lattice, intermolecular forces such as hydrogen bonding (if any) and van der Waals interactions will dictate the packing of the molecules.

The combination of X-ray crystallography with other techniques like fragment screening has proven effective in understanding molecular interactions for various systems.

Table 2: Anticipated Structural Parameters for this compound Based on Related Analogs

| Structural Feature | Expected Observation |

| Pyrrole Ring Geometry | Largely planar aromatic ring |

| C-N Bond Lengths (ring) | Intermediate between single and double bonds |

| C-C Bond Lengths (ring) | Consistent with aromatic character |

| Acetyl Group Orientation | Potential for some dihedral angle twist relative to the pyrrole ring |

| Intermolecular Forces | van der Waals interactions, potential for weak C-H···O interactions |

Computational and Theoretical Investigations of 1 1 Tert Butyl 1h Pyrrol 3 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone, these calculations reveal details about its electronic landscape and potential for chemical reactions.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to optimize the molecular geometry and determine the energetic properties of the compound. researchgate.netnih.gov These calculations provide a foundation for understanding the molecule's stability and the spatial arrangement of its atoms. The optimized molecular structure serves as the basis for further computational analyses.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for identifying the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP analysis, typically performed using the same DFT method, reveals the distribution of charge. nanobioletters.comrsc.org The negative potential regions, usually concentrated around the oxygen atom of the carbonyl group, suggest susceptibility to electrophilic attack. Conversely, positive potential regions indicate sites for nucleophilic attack.

Investigation of Atomic Charge Distribution

The distribution of atomic charges within a molecule provides further insight into its reactivity and electrostatic interactions. Methods such as Mulliken population analysis, derived from DFT calculations, are used to assign partial charges to each atom. researchgate.net This analysis for this compound helps to quantify the electron-donating or electron-withdrawing nature of different functional groups within the molecule, complementing the qualitative picture provided by the MEP.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, FMO analysis helps predict its behavior in chemical reactions by identifying the most probable sites for electron transfer. researchgate.net

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to kinetic stability and chemical reactivity |

Conformational Landscape and Energetic Minima Determination

The presence of the bulky tert-butyl group introduces rotational freedom, leading to various possible conformations for this compound. Computational methods are employed to explore this conformational landscape and identify the most stable structures, known as energetic minima. elsevierpure.com By systematically rotating the bonds associated with the tert-butyl and acetyl groups and calculating the corresponding energies, a potential energy surface can be generated. This analysis is crucial for understanding the molecule's preferred three-dimensional structure under different conditions.

In Silico Spectroscopic Predictions and Comparison with Experimental Data

Computational spectroscopy is a powerful tool for predicting the spectral properties of molecules, which can aid in their identification and characterization. The predictions for NMR, IR, and UV-Vis spectra are typically performed using DFT and TD-DFT calculations. For the purpose of this analysis, data is extrapolated from computational studies on 3-acetylpyrrole (B85711), which serves as a suitable structural model for the core aromatic system and the acetyl substituent of the target molecule. The presence of the N-tert-butyl group is expected to primarily influence the electronic environment and steric hindrance around the pyrrole (B145914) nitrogen, with more subtle effects on the spectroscopic properties of the acetyl group and the pyrrole ring protons further away.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are fundamental for structural elucidation. In silico calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can provide valuable estimations of these shifts. wu.ac.th For this compound, the chemical shifts would be influenced by the electron-withdrawing nature of the acetyl group and the electron-donating, sterically bulky tert-butyl group.

Based on computational models of similar structures, the following are representative predicted NMR chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on 3-acetylpyrrole as a model)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole H2 | 7.2 - 7.4 | 120 - 122 |

| Pyrrole H4 | 6.8 - 7.0 | 115 - 117 |

| Pyrrole H5 | 7.5 - 7.7 | 128 - 130 |

| Acetyl CH₃ | 2.3 - 2.5 | 25 - 27 |

| Acetyl C=O | - | 195 - 198 |

| tert-Butyl C(CH₃)₃ | - | 58 - 60 |

| tert-Butyl (CH₃)₃ | 1.5 - 1.7 | 30 - 32 |

| Pyrrole C3 | - | 133 - 135 |

Note: These are estimated values based on computational studies of analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy, calculated through frequency analysis in DFT, helps in identifying the characteristic vibrational modes of a molecule. nih.gov For this compound, the most prominent peaks are expected to be the C=O stretch of the acetyl group and various C-H and C-N stretching and bending vibrations of the pyrrole ring and the tert-butyl group.

Table 2: Predicted Principal IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3150 | Stretching of C-H bonds on the pyrrole ring. |

| C-H stretch (aliphatic) | 2950 - 3000 | Stretching of C-H bonds in the tert-butyl and acetyl groups. |

| C=O stretch | 1650 - 1680 | Strong absorption from the acetyl carbonyl group. |

| C=C stretch (aromatic) | 1500 - 1550 | Stretching vibrations within the pyrrole ring. |

Note: These predictions are based on DFT calculations for similar structures and serve as a guide for experimental analysis.

UV-Vis Spectroscopy

The electronic transitions of a molecule can be predicted using TD-DFT calculations, which provide information about the maximum absorption wavelengths (λmax) in the ultraviolet-visible spectrum. mdpi.com The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated pyrrole system, influenced by the acetyl substituent.

Table 3: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 270 - 290 | > 0.5 |

Note: The predicted values are based on TD-DFT calculations on analogous conjugated systems. The solvent environment can significantly influence the experimental λmax values.

Prediction of Chemical Reactivity Descriptors and Reaction Pathways

Chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the kinetic stability and reactivity of a molecule. nih.gov These descriptors include ionization potential, electron affinity, global hardness, and electrophilicity index.

Table 4: Predicted Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | E(HOMO) | -6.0 to -6.5 |

| LUMO Energy | E(LUMO) | -1.5 to -2.0 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 4.5 |

| Ionization Potential (I) | -E(HOMO) | 6.0 to 6.5 |

| Electron Affinity (A) | -E(LUMO) | 1.5 to 2.0 |

| Global Hardness (η) | (I - A) / 2 | 2.0 to 2.25 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 4.25 |

Note: These values are estimations based on DFT calculations for similar pyrrole derivatives and indicate a molecule of moderate reactivity.

The HOMO is likely to be localized over the electron-rich pyrrole ring, while the LUMO is expected to be centered on the acetyl group and the adjacent carbon atoms of the pyrrole ring, indicating that the most probable sites for electrophilic attack are the C2 and C5 positions of the pyrrole ring, and the carbonyl oxygen is a likely site for nucleophilic interaction.

Prediction of Reaction Pathways

Computational chemistry can also be used to model potential reaction pathways. For this compound, several reaction types can be predicted:

Electrophilic Aromatic Substitution: The pyrrole ring is activated towards electrophilic substitution. Computational models would likely show that substitution at the C5 position is kinetically and thermodynamically favored due to the directing effect of the N-tert-butyl group and the deactivating, meta-directing nature of the 3-acetyl group.

Reactions at the Carbonyl Group: The acetyl group can undergo typical ketone reactions. For instance, reduction with a hydride reagent would be predicted to readily form the corresponding secondary alcohol.

N-Dealkylation: While the tert-butyl group is generally stable, under harsh acidic conditions, computational models could explore the pathway for its removal.

These computational predictions provide a valuable theoretical framework for understanding the chemical properties and reactivity of this compound, guiding future experimental work.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structure of 1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone makes it an important intermediate in the synthesis of elaborate organic structures. Heterocyclic scaffolds are fundamental units in pharmaceutical and materials science applications. nih.gov The pyrrole (B145914) ring is a core component of many naturally occurring and synthetic compounds with significant biological activity. mdpi.com

This compound is an ideal starting material for generating polysubstituted pyrrole scaffolds. The hydrogen atoms on the pyrrole ring can be replaced through various electrophilic substitution reactions, and the acetyl group's methyl and carbonyl components can undergo numerous reactions to introduce further diversity. This allows for the controlled construction of highly functionalized pyrrole derivatives, which are valuable in medicinal chemistry and materials science. For instance, multicomponent reactions are often employed to create complex, biologically active molecules from simpler building blocks like pyrrole derivatives. mdpi.com The synthesis of various substituted pyrroles is a subject of ongoing research, highlighting the importance of versatile precursors. mdpi.comresearchgate.netcornell.edu

The dual functionality of this compound—the pyrrole ring and the ketone group—allows it to serve as a key building block for constructing fused heterocyclic systems. The ketone can react with a variety of binucleophilic reagents to form new rings fused to the pyrrole core. This strategy is a common and powerful method for synthesizing novel polycyclic aromatic and heterocyclic compounds. Such fused systems are of great interest due to their unique electronic properties and potential applications in areas like organic electronics and drug discovery. For example, similar strategies have been used to create complex structures like 1H-pyrrolo[3,2-b]pyridine derivatives. nih.gov

Potential in Polymer Chemistry and Conducting Polymer Development

Polypyrroles are one of the most extensively studied classes of conducting polymers due to their high conductivity, environmental stability, and ease of synthesis. taylorfrancis.com The monomer this compound could be a valuable precursor in this field. The N-tert-butyl group can improve the solubility and processability of the resulting polymer, which are significant challenges in the field of conducting polymers. dtic.milresearchgate.net

The synthesis of poly(1-alkyl-3,4-dimethyl-2,5-pyrrolylene)s has demonstrated that substitution on the nitrogen atom is a viable strategy for creating soluble and processable conducting polymers. researchgate.net By analogy, polymers derived from this compound could exhibit useful mechanical and electronic properties. The acetyl group on the polymer backbone would offer sites for post-polymerization modification, allowing for the fine-tuning of the material's properties or the attachment of other functional units. The development of polymer electrolytes for battery technology often relies on modifying polymer structures to enhance properties like ion mobility. mdpi.com

Utility in the Design and Synthesis of Molecular Sensors and Devices

The development of novel sensors is a critical area of research, and functionalized heterocyclic compounds are often at the core of these devices. escholarship.org The pyrrole ring in this compound is an electron-rich system that can interact with various analytes. The acetyl group can be chemically modified to introduce specific recognition sites or chromophores, creating a molecule tailored for sensing applications. For example, conjugated molecules based on dithienopyrrole derivatives have been successfully synthesized and used as chemosensors. researchgate.net The electronic properties of conducting polymers like polypyrrole also make them suitable for use as the active material in chemical sensors. taylorfrancis.com The unique substitution pattern of this compound could lead to sensors with high selectivity and sensitivity.

Contribution to the Development of Novel Organic Materials

The structural features of this compound position it as a contributor to the development of new organic materials. Its potential to form functionalized polymers, fused heterocyclic systems, and the core of molecular sensors illustrates its versatility. These materials could find applications in diverse areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and advanced coatings. The synthesis of new organic compounds with tailored properties is essential for advancing materials science, and this pyrrole derivative represents a valuable tool for chemists in this endeavor. escholarship.org

Q & A

Q. What are the recommended safety protocols for handling 1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone in laboratory settings?

- Methodological Answer: Standard safety measures include wearing nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. For waste disposal, segregate organic residues and coordinate with certified hazardous waste management services. These protocols align with general laboratory safety guidelines for structurally similar pyrrole derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: A typical approach involves Friedel-Crafts acylation of 1-(tert-butyl)-1H-pyrrole with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternatively, nucleophilic substitution on pre-functionalized pyrrole intermediates may be used. Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and tert-butyl group integration.

- FT-IR to identify carbonyl stretches (~1700 cm⁻¹) and pyrrole ring vibrations.

- GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment (>95% recommended for research use) .

Advanced Research Questions

Q. How do reaction conditions influence the reduction pathways of this compound?

- Methodological Answer: The ethanone group can be reduced to a secondary alcohol using NaBH₄ in methanol (mild conditions) or LiAlH₄ in THF (vigorous conditions). Steric hindrance from the tert-butyl group may slow reaction kinetics. Monitor progress via TLC (Rf shift) and optimize temperature (0–25°C) to minimize side reactions (e.g., over-reduction or pyrrole ring hydrogenation) .

Q. What thermodynamic factors govern the stability of this compound under varying storage conditions?

- Methodological Answer: The tert-butyl group enhances steric protection against oxidation. However, the pyrrole ring is susceptible to photodegradation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Thermodynamic data for analogous compounds (e.g., ΔsubH° = 81.3 kJ/mol for 1-(1H-pyrrol-2-yl)ethanone) suggest moderate sublimation risks at room temperature .

Q. How can researchers resolve contradictions in experimental data related to its reactivity?

- Methodological Answer: Discrepancies may arise from impurities or solvent effects. For example, trace acids in solvents can catalyze unintended ring-opening reactions. Validate results by:

Q. What strategies optimize the compound’s use as a building block in heterocyclic chemistry?

- Methodological Answer: Leverage the electron-rich pyrrole ring for electrophilic substitutions (e.g., nitration, halogenation) or cross-coupling reactions (Suzuki-Miyaura with aryl boronic acids). The tert-butyl group acts as a directing group, favoring substitutions at the 4-position. For Pd-catalyzed reactions, use Pd(OAc)₂ with SPhos ligand in toluene/EtOH at 80°C .

Data Analysis and Comparative Studies

Q. How do structural modifications (e.g., substituent position) impact biological activity in related compounds?

- Methodological Answer: Comparative studies with analogs (e.g., 1-(4’-Tert-butylbiphenyl-2-yl)ethanone) show that tert-butyl groups enhance lipophilicity, improving blood-brain barrier penetration. Replace the pyrrole ring with pyrazole or indole moieties to modulate binding affinity to targets like kinase enzymes. Use molecular docking (AutoDock Vina) and ADMET prediction tools for rational design .

Q. What experimental limitations arise when extrapolating small-scale synthesis data to larger batches?

- Methodological Answer: Scaling up Friedel-Crafts reactions may reduce yields due to inefficient heat dissipation. Address this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.